6-Methyl-3-nitroquinoline
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Overview
Description
6-Methyl-3-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a methyl group at the sixth position and a nitro group at the third position makes this compound unique. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 6-methylquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Methyl-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: 6-Carboxy-3-nitroquinoline.
Scientific Research Applications
6-Methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
6-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the methyl group, which affects its physical and chemical properties.
Quinoline: The parent compound, which serves as the basis for many derivatives.
Uniqueness: 6-Methyl-3-nitroquinoline is unique due to the presence of both a methyl and a nitro group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
6-methyl-3-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDHAHNUIVETH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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